4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one
Description
4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one is a pyran-2-one derivative characterized by a six-membered lactone ring substituted with two 4-hydroxyphenyl groups at positions 4 and 4. Its structure distinguishes it from other bis(4-hydroxyphenyl)-containing compounds, as the pyranone core may influence solubility, stability, and intermolecular interactions.
Properties
CAS No. |
2419398-96-0 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic compounds with pyranone precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, halogenated derivatives, and alkylated derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It interacts with molecular targets such as cyclooxygenase enzymes and reactive oxygen species, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares the bis(4-hydroxyphenyl) motif with several classes of molecules but differs in core structure, synthesis, and applications. Below is a comparative analysis:
Table 1: Key Comparisons of 4,5-Bis(4-hydroxyphenyl)-2H-pyran-2-one with Structurally Related Compounds
Key Observations:
Structural Differences: The pyran-2-one core is distinct from the heptane chain in diarylheptanoids, the imidazolium salt in onium compounds, and the spiro fused rings in benzofuran derivatives. These structural variations influence electronic properties, steric effects, and intermolecular interactions. Diarylheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone) exhibit linear flexibility due to their heptane backbone, whereas the pyran-2-one derivative’s rigid lactone ring may restrict conformational mobility .
Functional Groups: All compounds feature phenolic hydroxyl groups, which are critical for hydrogen bonding and redox activity.
Synthesis: Diarylheptanoids are often isolated from plants (e.g., Etlingera species), whereas onium salts require multi-step synthetic routes involving hydroxyalkylation and quaternization .
Applications: Diarylheptanoids demonstrate proven antioxidant activity, attributed to their phenolic moieties . Onium salts are used as reactive modifiers in polymer nanocomposites, leveraging their ionic character and thermal stability . The pyran-2-one derivative’s applications remain speculative but could align with bioactive lactones (e.g., antimicrobial or anti-inflammatory agents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
